molecular formula C17H9ClN2O3 B11114554 6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11114554
M. Wt: 324.7 g/mol
InChI Key: LXVCAMUKQRKMTQ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C17H9ClN2O3. It is known for its unique structure, which includes a chromene core, a cyanophenyl group, and a carboxamide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-hydroxybenzaldehyde with 2-cyanobenzamide under basic conditions to form the chromene core.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H9ClN2O3

Molecular Weight

324.7 g/mol

IUPAC Name

6-chloro-N-(2-cyanophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H9ClN2O3/c18-12-5-6-15-11(7-12)8-13(17(22)23-15)16(21)20-14-4-2-1-3-10(14)9-19/h1-8H,(H,20,21)

InChI Key

LXVCAMUKQRKMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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